3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the creation of novel derivatives characterized by their antibacterial activity. Krishnamurthy et al. (2013) synthesized a series of compounds in good yield, which were then characterized by 1H-NMR, FTIR, and elemental analysis, showcasing their potential as antibacterial agents (Krishnamurthy et al., 2013).
Molecular Structure Analysis
Koval’chukova et al. (2004) studied the crystal structure and spectral characteristics of related pyrido[1,2-a]pyrimidin-4-one compounds, revealing insights into their molecular form in crystals and solutions. The study highlights the tautomeric equilibrium and structural variations depending on the solvent and pH (Koval’chukova et al., 2004).
Chemical Reactions and Properties
Horváth et al. (1983) investigated the Vilsmeier–Haack formylation of pyrido[1,2-a]pyrimidin-4-ones, showing how different substituents and reaction conditions affect the formation of various compounds. This study elucidates the chemical reactivity and potential transformations of the pyrido[1,2-a]pyrimidin-4-one framework (Horváth et al., 1983).
Physical Properties Analysis
Jasinski et al. (2009) provided a detailed analysis of the crystal structure of the title molecule, highlighting its planarity and the interactions forming a three-dimensional network. This analysis contributes to the understanding of the physical properties and potential applications based on structural features (Jasinski et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for interaction with biological molecules, can be inferred from studies like that of Zhang et al. (2010), which investigated the luminescent properties of related compounds. These properties are crucial for the application of the compound in various fields, including materials science and biology (Zhang et al., 2010).
Scientific Research Applications
Selectivity in Hydrogenation Processes
One study demonstrated the application of process analytical technologies to solve selectivity issues in the hydrogenation of a related compound to produce 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Near-infrared (NIR) spectroscopy was chosen for in-line analysis due to its ease of implementation in a production environment. This approach facilitated the development of a robust NIR model, correlating NIR results with high-performance liquid chromatography (HPLC) for a laboratory-scale reactor, and was adjusted using production batch data to ensure accuracy and effectiveness in the manufacturing process (Smet et al., 2005).
Synthesis of Paliperidone
Another research highlighted the synthesis pathway of Paliperidone, where 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one serves as a key intermediate. The process involved multiple steps, including cyclization, chlorination, reduction, and nucleophilic substitution, demonstrating the compound's critical role in the synthesis of complex pharmaceutical agents with an overall yield of about 35% (Ji Ya-fei, 2010).
Antibacterial Applications
Further research has been conducted on derivatives of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for antibacterial purposes. A series of novel derivatives were synthesized and screened for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with substituted heterocyclic piperazine moiety exhibited promising activity, with one compound showing significantly better activity compared to the standard drug Streptomycin sulphate, indicating potential applications in developing new antibacterial agents (Krishnamurthy et al., 2013).
Synthesis Optimization for Risperidone
Additionally, optimization of the synthesis process for a pyrimidine intermediate crucial for risperidone, an atypical antipsychotic agent, has been achieved. This study aimed at simplifying operations and improving overall yield to 68.2%, showcasing the compound's significance in streamlining the production of medically important drugs (Hao Xiaoyan, 2010).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 3, Muta. 2, and Skin Sens. 1B . It has the signal word “Warning” and the hazard statements H302, H317, H341, and H412 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUGXRJSYRXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573961 | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
130049-82-0 | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130049-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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